4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine
Description
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-10-5-3-2-4-9(10)17-12-8(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
InChI Key |
BMTONOBXUHOYCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Pyrimidine Precursors
The foundational step involves constructing the pyrazolo[3,4-d]pyrimidine scaffold. A widely adopted method, as reported in and, utilizes substituted hydrazines reacting with trichloropyrimidine-5-carbaldehyde (Figure 1). For 1-(2-methoxyphenyl) substitution, 2-methoxyphenylhydrazine is condensed with 2,4,6-trichloropyrimidine-5-carbaldehyde in ethanol under reflux (24–48 hours), yielding 1-(2-methoxyphenyl)-6-chloropyrazolo[3,4-d]pyrimidine. This intermediate is subsequently chlorinated at position 4 using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst.
Reaction Conditions:
One-Pot Synthesis via Vilsmeier-Haack Reaction
An alternative route, adapted from, employs the Vilsmeier-Haack reaction to generate 2,4,6-trichloropyrimidine-5-carbaldehyde from urea and diethyl malonate. Subsequent cyclization with 2-methoxyphenylhydrazine in a one-pot procedure minimizes intermediate isolation steps. This method achieves a 65–75% yield but requires stringent control over reaction stoichiometry and temperature gradients.
Key Optimization Parameters:
-
Molar Ratio: 1:1.2 (trichloropyrimidine-5-carbaldehyde : 2-methoxyphenylhydrazine)
-
Acid Scavenger: Triethylamine (TEA) to neutralize HCl byproducts
Functionalization and Chlorination at Position 4
Direct Chlorination Using POCl₃
Chlorination at position 4 is critical for achieving the target structure. As detailed in, POCl₃ in refluxing conditions (80–100°C) with catalytic DMF efficiently replaces hydroxyl or amino groups with chlorine. For example, 1-(2-methoxyphenyl)-6-hydroxypyrazolo[3,4-d]pyrimidine is treated with POCl₃ (3 equivalents) for 6–8 hours, yielding 4-chloro derivatives in 85–90% purity.
Typical Procedure:
Metal-Catalyzed Chlorination
Advanced methods utilize palladium catalysts for regioselective chlorination. For instance, using Pd(OAc)₂ and tert-butyl chloride under microwave irradiation (120°C, 30 minutes) achieves 92% conversion, though scalability remains a challenge.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (s, 1H, C5-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.54–7.48 (m, 2H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).
IR (KBr, cm⁻¹):
Mass Spectrometry (ESI-TOF):
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available precursors such as allopurinol or other pyrazolo[3,4-D]pyrimidine derivatives.
- Regioselective Direct Arylation : A palladium-catalyzed direct arylation method has been reported, allowing for the introduction of the 2-methoxyphenyl group in a regioselective manner. This method enhances the functionalization of the pyrazolo[3,4-D]pyrimidine core and allows for further derivatization .
- Functionalization : The compound's chloro substituent can be utilized for nucleophilic substitution reactions, enabling the formation of various derivatives with potentially enhanced biological activities .
Biological Activities
The biological activities of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine and its derivatives have been extensively studied. Key areas of interest include:
- Anticancer Activity : Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold have demonstrated significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit the PI3K/Akt signaling pathway and induce apoptosis in cancer cell lines .
- Phosphodiesterase Inhibition : Some derivatives have been identified as selective phosphodiesterase-5 inhibitors, which are valuable in treating conditions like erectile dysfunction and pulmonary hypertension .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a series of pyrazolo[3,4-D]pyrimidine derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 8 µM against HeLa cells, primarily through the induction of apoptosis via caspase activation .
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Inhibition of PI3K/Akt pathway |
| Study B | HeLa | 8.0 | Induction of apoptosis via caspase activation |
| Study C | A549 | 15.0 | Inhibition of EGFR signaling |
Case Study 2: Synthesis and Pharmacological Evaluation
Another research effort focused on synthesizing novel derivatives of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine and evaluating their pharmacological properties. The study highlighted several compounds with promising antibacterial and anticancer activities, suggesting that modifications to the core structure could enhance efficacy .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1 (aryl/alkyl groups), 4 (halogens or amines), and 6 (functional groups like chloromethyl or methylthio). Key analogs include:
Key Observations :
- Position 1: Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) or alkyl groups (e.g., methyl, tetrahydropyran-2-yl) influence solubility and target affinity. The 2-methoxyphenyl group likely enhances π-π stacking and hydrogen bonding compared to non-polar substituents .
- Position 6 : Functional groups like chloromethyl (in compound 1b ) introduce reactivity for further derivatization, enabling the synthesis of disubstituted analogs with tailored pharmacological profiles.
Example :
- 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Synthesized via refluxing the precursor with POCl₃/DMF, yielding a 75% isolated product.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Prepared in two steps from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, achieving 83% yield.
Physicochemical Properties
- Melting Points : Range from 128–129°C (4-chloro-1-(2-chloro-2-(4-fluorophenyl)ethyl) derivative ) to higher values for polar analogs.
- NMR Signatures : The 1H-NMR of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows distinct peaks at δ 4.08 ppm (Me), 4.92 ppm (ClCH₂), and 8.46 ppm (pyrazole C-H) .
- Solubility : Methoxy and fluoro substituents improve aqueous solubility compared to chloro or alkyl groups .
Biological Activity
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 238.65 g/mol
- CAS Number : 650628-68-5
The biological activity of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine primarily involves its interaction with specific molecular targets. The compound is known to inhibit various enzymes and receptors, including:
- Kinases : It shows inhibitory effects on kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Enzymatic Inhibition : The compound has been reported to inhibit factor Xa and other related enzymes, contributing to its potential as an anticoagulant agent.
Anticancer Activity
Recent studies have demonstrated that 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC values ranging from 3 to 10 µM. It induced apoptosis and inhibited cell migration and cycle progression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
| Enzyme Target | Inhibition Type | IC Value |
|---|---|---|
| Factor Xa | Competitive | 0.3 - 24 µM |
| EGFR | Non-selective | 0.3 - 7.60 µM |
| VEGFR-2 | Moderate | Variable |
These results indicate that the compound can serve as a multitarget inhibitor with potential applications in cancer therapy .
Study on Anticancer Efficacy
In a comprehensive study involving various pyrazolo[3,4-d]pyrimidine derivatives, 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine was highlighted for its potent anticancer activity. The study assessed its effects on tumor growth in xenograft models, revealing that the compound effectively reduced tumor size and enhanced apoptosis markers compared to control treatments .
Enzymatic Activity Assessment
Another study focused on the compound's role as a factor Xa inhibitor. It demonstrated that modifications in the pyrazolo core could lead to enhanced selectivity and potency against coagulation factors, making it a candidate for anticoagulant drug development .
Q & A
Q. What are the key synthetic routes for preparing 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, often starting with cyclization of pyrazole and pyrimidine precursors. A common approach involves coupling a 2-methoxyphenyl group to the pyrazolo[3,4-d]pyrimidine core using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMF or toluene), temperature (90–120°C), and stoichiometry of reagents to improve yields (43–65%) and purity. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products .
Q. How is the compound characterized structurally and chemically?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromaticity. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm (OCH) and pyrazolo-pyrimidine protons at δ 7.5–8.5 ppm .
- Melting Point Analysis: Typically ranges between 199–270°C, depending on substituents .
- Elemental Analysis: Validates C, H, N percentages (e.g., CHClNO requires C 58.73%, H 3.94%, N 18.25%) .
Q. What safety precautions are necessary when handling this compound?
Store at 2–8°C in airtight containers under inert gas (e.g., argon). Use personal protective equipment (gloves, goggles) due to potential reactivity of the chloro substituent. Avoid organic solvents like DMSO or methanol for dissolution without proper ventilation .
Q. What is the primary biological mechanism of action?
The compound inhibits cyclin-dependent kinases (CDKs) and other kinases (e.g., S6K1, VEGFR-2) by competing with ATP binding. The pyrazolo[3,4-d]pyrimidine core mimics purine, enabling interactions with kinase catalytic domains. The 2-methoxyphenyl group enhances hydrophobic binding to enzyme pockets .
Advanced Questions
Q. How do structural modifications (e.g., substituent position) influence kinase inhibition potency?
- Methoxy Position: 2-Methoxyphenyl derivatives show higher CDK2 inhibition (IC < 100 nM) compared to 3- or 4-substituted analogs due to improved steric fit in the kinase active site .
- Chloro Substituent: The 4-chloro group increases electrophilicity, enhancing covalent interactions with cysteine residues in kinases like EGFR .
- Trifluoromethyl Additions: Introduce metabolic stability but may reduce solubility, requiring co-solvents (e.g., PEG-400) for in vitro assays .
Q. What methodologies are used to assess binding affinity and selectivity for kinase targets?
- Enzyme-Linked Immunosorbent Assay (ELISA): Measures IC values using recombinant kinases (e.g., CDK2, VEGFR-2) and ATP-analog probes .
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (k/k) to validate specificity against off-target kinases .
- Molecular Docking: Predicts binding modes using software like AutoDock Vina, guided by X-ray crystallography data of kinase-inhibitor complexes .
Q. How is the compound evaluated for anticancer efficacy in cellular models?
- Cell Viability Assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (typical IC range: 0.5–10 µM) .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- Cell Cycle Analysis: Flow cytometry to confirm G1/S phase arrest via CDK inhibition .
Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
